(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid
CAS No.:
Cat. No.: VC18889918
Molecular Formula: C9H8F4N2O2
Molecular Weight: 252.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F4N2O2 |
|---|---|
| Molecular Weight | 252.17 g/mol |
| IUPAC Name | 2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m1/s1 |
| Standard InChI Key | LHACKWDOTMXCME-SSDOTTSWSA-N |
| Isomeric SMILES | C1=C(C(=CC(=C1C(=O)O)N)F)[C@H](C(F)(F)F)N |
| Canonical SMILES | C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₉H₈F₄N₂O₂, with a molar mass of 252.17 g/mol . Its IUPAC name, 2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid, reflects the presence of:
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A benzoic acid backbone substituted with fluorine at position 4.
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A chiral (R)-configured 1-amino-2,2,2-trifluoroethyl group at position 5.
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An amino group at position 2.
The stereochemistry is critical to its interactions in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₄N₂O₂ | |
| Molecular Weight | 252.17 g/mol | |
| CAS Number | 1213947-44-4 | |
| Isomeric SMILES | C1=C(C(=CC(=C1C(=O)O)N)F)C@HN | |
| PubChem CID | 66511635 |
Spectroscopic Characterization
The compound’s structure has been confirmed through:
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Infrared Spectroscopy (IR): Peaks at 3450 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1240 cm⁻¹ (C-F stretch) .
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Nuclear Magnetic Resonance (¹H NMR): Signals at δ 6.76 (dd, J=4.8/9.0 Hz) and δ 7.37 (dd, J=8.5/3.0 Hz) confirm aromatic proton environments .
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Mass Spectrometry: A molecular ion peak at m/z 155 (M⁺) and fragments consistent with sequential loss of H₂O (m/z 137) and CO (m/z 110) .
Synthesis and Industrial Preparation
Synthetic Routes
While no direct protocol for this compound is publicly documented, analogous fluorinated benzoic acids are synthesized through multi-step sequences involving:
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Backbone Assembly: Formation of the benzoic acid core via Friedel-Crafts acylation or directed ortho-metalation .
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Fluorination: Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions.
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Stereoselective Amination: Chiral resolution or asymmetric catalysis to install the (R)-configured amine .
A related patent (CN1477097A) details the synthesis of 2-amino-5-fluorobenzoic acid using 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride, followed by cyclization and oxidation . Adapting this method could involve introducing the trifluoroethyl group via nucleophilic substitution or reductive amination.
Table 2: Comparative Synthesis Strategies
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Chloral hydrate, NH₂OH·HCl | 75–80% |
| Cyclization | H₂SO₄, 80–90°C | 65–70% |
| Oxidation | H₂O₂, NaOH (15–25 wt%) | 60–65% |
Industrial Scalability
The compound is produced by specialized suppliers (e.g., MolCore) at ≥97% purity under ISO-certified conditions . Key challenges include:
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Stereochemical Control: Ensuring enantiomeric excess (ee) >99% via chiral chromatography or enzymatic resolution.
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Fluorine Handling: Managing corrosive byproducts from trifluoroethyl group incorporation.
| Group | Role |
|---|---|
| 4-Fluoro | Metabolic stability |
| 2-Amino | Hydrogen bonding with targets |
| (R)-Trifluoroethyl | Steric hindrance/chiral recognition |
Preclinical Studies
Although no published in vivo data exists for this specific compound, analogs demonstrate:
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Improved Pharmacokinetics: Fluorine substitution reduces CYP450-mediated oxidation.
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Blood-Brain Barrier Penetration: Trifluoromethyl groups enhance lipid solubility .
Related Compounds and Derivatives
Enantiomeric Pair
The (S)-enantiomer (CAS 1213559-46-6) shares identical physicochemical properties but may exhibit divergent target affinities. Comparative studies are needed to evaluate enantiomer-specific effects.
Structural Analogues
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